molecular formula C12H7FO4 B12453179 (E)-3-(6-Fluoro-4-oxo-4H-chromen-3-yl)acrylic acid

(E)-3-(6-Fluoro-4-oxo-4H-chromen-3-yl)acrylic acid

Cat. No.: B12453179
M. Wt: 234.18 g/mol
InChI Key: KOFJCOCNYHIPRG-UHFFFAOYSA-N
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Description

(E)-3-(6-Fluoro-4-oxo-4H-chromen-3-yl)acrylic acid is a synthetic organic compound belonging to the class of chromene derivatives Chromenes are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(6-Fluoro-4-oxo-4H-chromen-3-yl)acrylic acid typically involves the condensation of 6-fluoro-4-oxo-4H-chromene-3-carbaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions: (E)-3-(6-Fluoro-4-oxo-4H-chromen-3-yl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or other reduced forms.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(E)-3-(6-Fluoro-4-oxo-4H-chromen-3-yl)acrylic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential as a therapeutic agent due to its structural similarity to bioactive chromenes.

    Industry: It finds applications in the development of fluorescent probes and materials for electronic devices.

Mechanism of Action

The mechanism of action of (E)-3-(6-Fluoro-4-oxo-4H-chromen-3-yl)acrylic acid involves its interaction with specific molecular targets. The fluoro group enhances its binding affinity to enzymes or receptors, while the acrylic acid moiety participates in hydrogen bonding and electrostatic interactions. These interactions modulate the activity of target proteins and influence cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

    6-Fluoro-4-oxo-4H-chromene-3-carbaldehyde: A precursor in the synthesis of (E)-3-(6-Fluoro-4-oxo-4H-chromen-3-yl)acrylic acid.

    3-(4-Hydroxyphenyl)acrylic acid: Shares the acrylic acid moiety but lacks the chromene structure.

    4H-chromen-4-one derivatives: Compounds with similar chromene cores but different substituents.

Uniqueness: this compound is unique due to the presence of both the fluoro group and the acrylic acid moiety, which confer distinct chemical reactivity and biological activity. Its structural features enable specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C12H7FO4

Molecular Weight

234.18 g/mol

IUPAC Name

3-(6-fluoro-4-oxochromen-3-yl)prop-2-enoic acid

InChI

InChI=1S/C12H7FO4/c13-8-2-3-10-9(5-8)12(16)7(6-17-10)1-4-11(14)15/h1-6H,(H,14,15)

InChI Key

KOFJCOCNYHIPRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C(=CO2)C=CC(=O)O

Origin of Product

United States

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